molecular formula C7H6N2O4 B032574 2-Amino-6-nitrobenzoic acid CAS No. 50573-74-5

2-Amino-6-nitrobenzoic acid

Cat. No.: B032574
CAS No.: 50573-74-5
M. Wt: 182.13 g/mol
InChI Key: GGKYLHNARFFORH-UHFFFAOYSA-N
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Description

2-Amino-6-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a nitro group at the sixth position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-6-nitrobenzoic acid can be synthesized through several methods:

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of 2-chloro-6-nitrobenzoic acid, cuprous oxide, cesium carbonate, and dimethylformamide. The reaction is carried out in a high-pressure reactor at elevated temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

2-Amino-6-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The compound can be oxidized to form nitrobenzoic acid derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 2,6-diaminobenzoic acid.

    Substitution: Various substituted benzoic acids.

    Oxidation: Nitrobenzoic acid derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-6-nitrobenzoic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

2-Amino-6-nitrobenzoic acid can be compared with other similar compounds such as:

Uniqueness: The unique positioning of the amino and nitro groups in this compound provides distinct reactivity patterns, making it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2-amino-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKYLHNARFFORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198594
Record name Benzoic acid, 2-amino-6-nitro-
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Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50573-74-5
Record name 2-Amino-6-nitrobenzoic acid
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Record name Benzoic acid, 2-amino-6-nitro-
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Record name 50573-74-5
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Record name Benzoic acid, 2-amino-6-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID20198594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In one non-limiting reaction scheme, dinitrobenzoic acid may be reacted with about one to about five equivalents of an alkali hydrosulfide in a methanol:water mixture at reflux temperature for about 20 to about 40 minutes to produce an aminonitrobenzoic acid. As is described in the Example below, 2,6-dinitrobenzoic acid may be allowed to react with about three equivalents of sodium hydrosulfide in a methanol:water mixture at reflux temperature for about 30 minutes to produce 2-amino-6-nitrobenzoic acid. In some non-limiting embodiments, three equivalents of sodium hydrosulfide may be reacted with one equivalent of the sodium salt of 2,6-dinitrobenzoic acid in refluxing methanol/water followed by acidification.
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Synthesis routes and methods II

Procedure details

2,6-Dinitrobenzoic acid (0.5 g, 2.36 mmol) in ethanol (5 mL) was heated to 80° C. Ammonium sulfide (40-48% in water) (0.36 mL, 2.36 mmol) was then added (the yellow solution became a bright orange suspension) the mixture was heated under reflux for 0.5 h. TLC (DCM 80%, MeOH 20%) showed a faint spot below the starting material. Ammonium sulfide (3.6 mL, 20.4 mmol) was added and the mixture became a darker orange. This mixture was then heated under reflux for 1 h after which time TLC indicated that the reaction had gone to completion. The solvents were removed under reduced pressure and then the residue washed with methanol. The methanol solution was decanted off and evaporated to dryness to afford 2-nitro-6-amino benzoic acid as a orange solid. This was then purified using flash chromatography (DCM 90%/MeOH 10%->20% MeOH over 60CV, 12 g column) to afford the desired material (0.2 g, 46%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2-amino-6-nitrobenzoic acid in current research?

A1: Based on the provided research papers, this compound serves primarily as a precursor in organic synthesis. One notable example is its use in the production of [benzene-14C(U)]-2-amino-6-nitrobenzoic acid. [] This radiolabeled compound is crucial for studying the metabolism and excretion of 2,6-dinitrotoluene (2,6-DNT), a known hepatocarcinogen. [, ] The shortened synthesis method described in the research significantly improves the efficiency of producing this important radiolabeled compound. []

Q2: Can you elaborate on the role of this compound in understanding the metabolism of 2,6-dinitrotoluene?

A2: Research indicates that 2,6-DNT is metabolized in the liver, leading to the formation of several metabolites, including this compound. [, ] This metabolite is particularly interesting as its production appears linked to the enterohepatic circulation of another 2,6-DNT metabolite, 2-amino-6-nitrobenzyl alcohol. [] Understanding the metabolic pathways and the involvement of metabolites like this compound is critical for elucidating the carcinogenic mechanisms of 2,6-DNT. []

Q3: How is this compound used in continuous flow processes?

A3: One study describes a continuous flow process for synthesizing 5-nitro-1,4-dihydro-1,4-methanonaphthalene where this compound serves as a starting material. [] The process involves generating an aryne intermediate from this compound, which then undergoes a Diels-Alder reaction with cyclopentadiene. [] This method provides a safer and more efficient alternative to traditional batch synthesis, minimizing the accumulation of hazardous intermediates. []

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